molecular formula C15H12N4O3 B2750555 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(phenylformamido)acetic acid CAS No. 125453-17-0

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(phenylformamido)acetic acid

Cat. No.: B2750555
CAS No.: 125453-17-0
M. Wt: 296.286
InChI Key: IYAIEGFVRIPJEE-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(phenylformamido)acetic acid is a synthetic organic compound that features a benzotriazole moiety and a phenylformamido group attached to an acetic acid backbone. Compounds containing benzotriazole are known for their diverse applications in various fields, including materials science, pharmaceuticals, and as corrosion inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(phenylformamido)acetic acid typically involves the following steps:

    Formation of Benzotriazole Derivative: Benzotriazole is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the benzotriazole-acetic acid intermediate.

    Amidation Reaction: The intermediate is then reacted with aniline or a substituted aniline derivative in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylformamido group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions could target the benzotriazole ring or the phenylformamido group, potentially leading to the formation of amines or reduced benzotriazole derivatives.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May serve as a corrosion inhibitor or as an additive in materials science.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(phenylformamido)acetic acid would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The benzotriazole ring could also participate in π-π stacking interactions or hydrogen bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A simpler compound with similar structural features, used widely as a corrosion inhibitor.

    2-(1H-Benzotriazol-1-yl)acetic acid: Lacks the phenylformamido group but shares the benzotriazole-acetic acid structure.

    N-Phenylformamide: Contains the phenylformamido group but lacks the benzotriazole moiety.

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(phenylformamido)acetic acid is unique due to the combination of the benzotriazole and phenylformamido groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

2-benzamido-2-(benzotriazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-14(10-6-2-1-3-7-10)16-13(15(21)22)19-12-9-5-4-8-11(12)17-18-19/h1-9,13H,(H,16,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAIEGFVRIPJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(=O)O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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